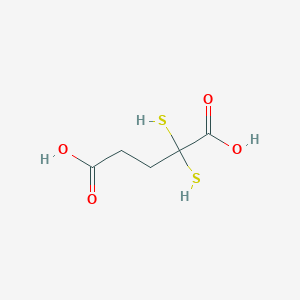![molecular formula C19H20N2S2 B14560330 1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- CAS No. 61997-00-0](/img/structure/B14560330.png)
1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl-: is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another approach involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethylthio groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound’s biological applications include its use as a ligand in coordination chemistry and as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. The presence of the imidazole ring is crucial for its interaction with biological targets .
Industry: Industrially, the compound is used in the development of advanced materials, such as polymers and catalysts. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s substituents can modulate its binding affinity and specificity towards different targets .
Comparison with Similar Compounds
- 1H-Imidazole, 2-ethyl-
- 1H-Imidazole, 2-ethyl-4-methyl-
- 1H-Imidazole, 2-phenyl-
Uniqueness: 1H-Imidazole, 2-[[2-(ethylthio)ethyl]thio]-4,5-diphenyl- is unique due to its combination of ethylthio and diphenyl substituents. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other imidazole derivatives. Its enhanced reactivity and potential for diverse applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
61997-00-0 |
|---|---|
Molecular Formula |
C19H20N2S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-(2-ethylsulfanylethylsulfanyl)-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C19H20N2S2/c1-2-22-13-14-23-19-20-17(15-9-5-3-6-10-15)18(21-19)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,20,21) |
InChI Key |
WKLQXAFTWBXMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-valyl-D-methionine](/img/structure/B14560255.png)

![Ethyl 2-[(E)-(2-chloro-4-nitrophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14560269.png)





![1,1'-(Piperazine-1,4-diyl)bis[2-(4-methylphenyl)ethan-1-one]](/img/structure/B14560314.png)

![Acetic acid;2,5,5-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14560337.png)



